N-(4-Fluorophenyl)-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine
Description
Table 1: Key Identifiers of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Registry Number | 1204701-87-0 |
| Molecular Formula | C₁₉H₁₈FN₄ |
| Molecular Weight | 336.37 g/mol (calculated) |
Molecular Architecture: Quinazoline Core Modifications
The quinazoline core undergoes strategic modifications at three positions, altering its electronic and steric properties:
Position 2: Methyl Group
The methyl group at position 2 introduces steric bulk, potentially influencing binding interactions in biological systems. In analogous compounds, such as 2-methylquinazoline (C₉H₈N₂), methyl substitution enhances stability by reducing electron density at the adjacent nitrogen atom.
Position 4: Pyrrolidin-1-yl Group
The pyrrolidin-1-yl substituent is a saturated five-membered ring with a tertiary nitrogen atom. This group contributes to solubility via its basic nitrogen and modulates conformational flexibility. In the structurally related compound 2-pyridin-4-yl-4-(1-pyrrolidinyl)quinazoline (C₁₇H₁₆N₄), the pyrrolidine ring adopts a chair-like conformation, optimizing spatial interactions.
Position 7: 4-Fluorophenylamine Group
The 4-fluorophenylamine group introduces aromaticity and electronegativity. Fluorine’s strong electron-withdrawing effect polarizes the phenyl ring, enhancing dipole interactions. This substitution mirrors strategies seen in kinase inhibitors, where fluorine improves pharmacokinetic properties.
Table 2: Substituent Effects on Quinazoline Core
| Position | Substituent | Electronic Effect | Steric Effect |
|---|---|---|---|
| 2 | Methyl | Electron-donating | Moderate bulk |
| 4 | Pyrrolidin-1-yl | Electron-donating (via N) | High flexibility |
| 7 | 4-Fluorophenylamine | Electron-withdrawing (F) | Planar, rigid |
Crystallographic Analysis and Conformational Studies
While direct crystallographic data for this compound are unavailable, insights can be drawn from analogous structures. For example, the cocrystal structure of SPIN1 Tudor domain II with a related quinazoline derivative (PDB ID: 7OCB) reveals key interactions:
- The quinazoline core engages in π-π stacking with aromatic residues.
- The pyrrolidine nitrogen forms hydrogen bonds with aspartate residues (e.g., D184).
Molecular docking studies suggest that the 4-fluorophenyl group occupies hydrophobic pockets, while the methyl group minimizes steric clashes. The pyrrolidine ring likely adopts a puckered conformation to accommodate protein binding.
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR :
- Quinazoline aromatic protons: δ 7.5–8.5 ppm (doublets and triplets, J = 8–10 Hz).
- 4-Fluorophenyl protons: δ 6.8–7.3 ppm (meta to fluorine, split into doublets).
- Pyrrolidine protons: δ 1.8–3.5 ppm (multiplet for CH₂ groups, δ 3.5 ppm for N-CH₂).
- Methyl group: δ 2.6 ppm (singlet).
¹³C NMR :
- Quinazoline carbons: δ 150–160 ppm (C=N), δ 120–140 ppm (aromatic C).
- Fluorophenyl carbon (C-F): δ 162 ppm (¹JₐF ≈ 245 Hz).
Infrared (IR) Spectroscopy
- N-H stretch: ~3350 cm⁻¹ (amine group).
- C-F stretch: ~1220 cm⁻¹.
- C=N stretch: ~1600 cm⁻¹ (quinazoline core).
Mass Spectrometry (MS)
- Molecular Ion Peak : m/z 336.37 [M+H]⁺.
- Fragmentation Patterns :
- Loss of pyrrolidine (C₄H₈N, m/z 70.10).
- Cleavage of the C-N bond adjacent to fluorine (m/z 111.02 for C₆H₄F).
Table 3: Predicted Spectroscopic Signals
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 2.6 (s, CH₃), δ 3.5 (m, N-CH₂) |
| ¹³C NMR | δ 162 (C-F), δ 155 (C=N) |
| IR | 3350 cm⁻¹ (N-H), 1220 cm⁻¹ (C-F) |
| MS | 336.37 [M+H]⁺, 70.10 [C₄H₈N]⁺ |
Properties
CAS No. |
646450-85-3 |
|---|---|
Molecular Formula |
C19H19FN4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-methyl-4-pyrrolidin-1-ylquinazolin-7-amine |
InChI |
InChI=1S/C19H19FN4/c1-13-21-18-12-16(23-15-6-4-14(20)5-7-15)8-9-17(18)19(22-13)24-10-2-3-11-24/h4-9,12,23H,2-3,10-11H2,1H3 |
InChI Key |
YCCSSJDNRCMHCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)NC3=CC=C(C=C3)F)C(=N1)N4CCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrrolidine Group: This step may involve nucleophilic substitution reactions where a pyrrolidine moiety is introduced.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group.
Reduction: Reduction reactions could be used to modify the quinazoline core or the pyrrolidine ring.
Substitution: Various substitution reactions can be performed on the phenyl ring or the quinazoline core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinazoline derivative with a carboxyl group, while substitution could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Anticancer Applications
Recent studies have indicated that quinazoline derivatives, including N-(4-Fluorophenyl)-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine, exhibit significant anticancer properties. These compounds are known to inhibit key cellular pathways involved in tumor growth and proliferation.
Case Study: Inhibition of EGFR
A study demonstrated that derivatives of quinazoline could effectively inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. The synthesized quinazoline derivatives were tested against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines, showing promising results in reducing cell viability and inducing apoptosis .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7–17e | HepG2 | 10.5 |
| 7–17e | MCF-7 | 12.3 |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. The compound was tested against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa.
Case Study: Antibacterial Screening
In a recent study, several quinazoline derivatives were synthesized and screened for their antibacterial activity. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 6d | Mycobacterium smegmatis | 16 |
| 6e | Pseudomonas aeruginosa | 19 |
Antimalarial Activity
The antimalarial potential of quinazoline derivatives has also been explored, with some compounds showing activity against Plasmodium falciparum. This compound was part of a series evaluated for their ability to inhibit malaria parasites.
Case Study: Efficacy Against Malaria
In vitro studies revealed that certain derivatives had low nanomolar potency against the blood stage of Plasmodium falciparum, with a mechanism involving the inhibition of translation elongation factor 2. This led to several candidates progressing to preclinical development due to their favorable pharmacokinetic profiles .
| Compound | EC50 (nM) |
|---|---|
| DDD107498 | 120 |
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of kinase activity, modulation of signal transduction pathways, or interference with DNA replication.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of quinazoline derivatives modified at positions 4, 6, and 5. Below is a comparative analysis of structurally related compounds and their biological or physicochemical properties:
Key Observations
Substituent Effects on Activity :
- Halogenated Aryl Groups : Fluorine and chlorine substituents on the phenyl ring (e.g., 4-fluorophenyl vs. 3-chloro-4-fluorophenyl) influence target selectivity. Fluorine’s small size and electronegativity enhance binding to hydrophobic pockets without steric hindrance .
- Pyrrolidine vs. Piperidine : Pyrrolidine (5-membered ring) in the reference compound may confer faster metabolic clearance compared to piperidine (6-membered) derivatives, which often show prolonged half-lives .
Position-Specific Modifications :
- 7-Position Substituents : Methoxy or nitro groups at position 7 (e.g., in N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine ) correlate with increased potency against EGFR mutants, while the reference compound’s 7-fluorophenyl group may prioritize selectivity for other kinases .
- 4-Position Heterocycles : Pyrrolidin-1-yl groups enhance solubility compared to unsubstituted amines, as seen in analogues with cyclopenta[c]pyrrolidine systems .
Pharmacokinetic Considerations :
- Nitro Groups : Nitro-substituted analogues (e.g., N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methylindol-3-yl)pyrimidin-2-amine ) exhibit higher metabolic stability but risk toxicity due to nitroreductase activation .
- Methoxy Groups : Methoxy substituents (e.g., at position 6 or 7) improve oral bioavailability by reducing first-pass metabolism .
Biological Activity
N-(4-Fluorophenyl)-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of approximately 300.35 g/mol. The compound features a fluorinated phenyl ring, a pyrrolidine moiety, and a quinazoline backbone, which are critical for its biological activity.
Research indicates that quinazoline derivatives, including this compound, exhibit various mechanisms of action:
- Anticancer Activity : Quinazoline-based compounds have been shown to inhibit multiple cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the pyrrolidine group enhances the binding affinity to target proteins involved in cancer progression .
- Antibacterial Effects : Some studies suggest that quinazoline derivatives can inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication. This inhibition leads to bactericidal effects against various pathogens .
- Enzyme Inhibition : The compound may also act as an inhibitor for enzymes such as COX (cyclooxygenase), which play a role in inflammation and pain pathways .
Biological Activity Data
A summary of biological activities associated with this compound is presented in the following table:
| Activity | Tested Concentration (µM) | Effect | Reference |
|---|---|---|---|
| Anticancer (MCF-7 cells) | 10 - 50 | Significant cytotoxicity | |
| Antibacterial | 5 - 20 | Inhibition of bacterial growth | |
| COX Inhibition | 1 - 10 | Reduced inflammation |
Case Study 1: Anticancer Properties
In a study evaluating the anticancer potential of various quinazoline derivatives, this compound was tested against MCF-7 breast cancer cells. Results indicated that the compound exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxic effects compared to control groups .
Case Study 2: Antibacterial Activity
Another investigation assessed the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed that at concentrations as low as 10 µM, the compound effectively inhibited bacterial growth, suggesting its potential as a lead compound for antibiotic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
